1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 612522-84-6
Cat. No.: VC4199395
Molecular Formula: C27H29N5O
Molecular Weight: 439.563
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612522-84-6 |
|---|---|
| Molecular Formula | C27H29N5O |
| Molecular Weight | 439.563 |
| IUPAC Name | 1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C27H29N5O/c1-3-6-21-17-26(32-25-8-5-4-7-24(25)29-27(32)23(21)18-28)31-15-13-30(14-16-31)19-20-9-11-22(33-2)12-10-20/h4-5,7-12,17H,3,6,13-16,19H2,1-2H3 |
| Standard InChI Key | CAVGAOGEAJECCS-UHFFFAOYSA-N |
| SMILES | CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=C(C=C5)OC)C#N |
Introduction
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of benzimidazole derivatives. It features a unique structural arrangement that combines a pyrido[1,2-a]benzimidazole core with a piperazine moiety and a methoxybenzyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical applications.
Synthesis Pathways
The synthesis of 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can follow several synthetic pathways. A common route involves the condensation of 2-aminobenzimidazole with a substituted pyridine derivative, followed by subsequent functionalization to introduce the piperazine and methoxy groups.
Biological Activities and Potential Applications
Benzimidazole derivatives, including 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, have been extensively studied for their diverse pharmacological properties. They are known for their roles as anti-cancer, anti-inflammatory, and anti-microbial agents. The specific structure of this compound suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | Pyrido[1,2-a]benzimidazole core, piperazine moiety, methoxybenzyl substituent | Potential biological activities in pharmaceutical applications |
| 1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | Fluorine and methoxy substituents enhance chemical properties | Preliminary studies suggest significant biological activities |
| 1-[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-3-(3-methyl-indol-1-yl)-propan-1-one | Different ring system and functional groups | Potential applications in various fields due to its unique structure |
Research Findings and Future Directions
Further research is necessary to establish the specific biological effects and mechanisms of action of 1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile. Interaction studies with biological targets such as enzymes or receptors will help define its pharmacological profile and therapeutic potential. The compound's unique structure allows for potential applications in various fields, making it an interesting subject for ongoing medicinal chemistry research.
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